Cas no 102783-63-1 (2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine)
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine Chemical and Physical Properties
Names and Identifiers
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- dansyl-dl-A-amino-N-butyric acid*piperidinium
- 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid,piperidine
- DANSYL ALPHA-(D,L)-AMINO-N-BUTYRIC ACID PIPERIDINIUM SALT
- DANSYL-DL-A-AMINO-N-BUTYRIC ACID PIPERID
- DANSYL-DL-A-AMINO-N-BUTYRIC ACID*PIPERID INIUM
- DANSYL-DL-ALPHA-AMINO-N-BUTYRIC ACID PIPERIDINIUM
- dansyl-dl-α-amino-n-butyric acid piperidinium salt
- DANSYL-DL-ALPHA-AMINO-N-BUTYRIC ACID PIPERIDINIUM SALT
- 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1)
- 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine
- DTXSID20745461
- Dansyl-DL-a-amino-n-butyric Acid Piperidinium Salt
- 102783-63-1
-
- Inchi: 1S/C16H20N2O4S.C5H11N/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3;1-2-4-6-5-3-1/h5-10,13,17H,4H2,1-3H3,(H,19,20);6H,1-5H2
- InChI Key: OHJSADPAHLBZEH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C(=CC=CC=12)N(C)C)(NC(C(=O)O)CC)(=O)=O.N1CCCCC1
Computed Properties
- Exact Mass: 421.20352765g/mol
- Monoisotopic Mass: 421.20352765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 546
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine Security Information
- WGK Germany:3
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-214837-100 mg |
Dansyl-DL-α-amino-n-butyric acid piperidinium salt, |
102783-63-1 | 100mg |
¥218.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214837-100mg |
Dansyl-DL-α-amino-n-butyric acid piperidinium salt, |
102783-63-1 | 100mg |
¥218.00 | 2023-09-05 |
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine
Research Brief on 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine (CAS: 102783-63-1)
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine (CAS: 102783-63-1) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a fluorescent probe, enzyme inhibitor, and therapeutic agent. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.
The compound belongs to the class of dansyl derivatives, known for their strong fluorescence properties. This characteristic makes it particularly useful in biochemical assays and imaging studies. Recent research has demonstrated its efficacy as a fluorescent label for tracking protein interactions and conformational changes. The dansyl group's sensitivity to environmental changes, such as pH and polarity, further enhances its utility in probing molecular dynamics.
In medicinal chemistry, 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine has been investigated for its inhibitory effects on specific enzymes. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study reported that the compound exhibited nanomolar affinity for HDAC6, suggesting its promise as a lead compound for drug development.
Another area of interest is the compound's role in modulating protein-protein interactions. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that the piperidine moiety of the compound facilitates binding to specific protein pockets, making it a valuable tool for studying protein function and designing novel therapeutics. The study also noted that modifications to the butanoic acid side chain could further enhance binding affinity and selectivity.
Beyond its biochemical applications, 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine has shown promise in drug delivery systems. A recent preprint on bioRxiv described its incorporation into nanoparticle formulations for targeted drug delivery. The compound's fluorescence allowed real-time tracking of nanoparticle uptake and distribution in cellular and animal models, providing insights into optimizing delivery efficiency.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed. Ongoing research is exploring structural analogs and prodrug strategies to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of this compound for therapeutic applications.
In conclusion, 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine (CAS: 102783-63-1) represents a versatile tool in chemical biology and a promising candidate for drug development. Its unique fluorescence properties, enzyme inhibitory activity, and potential in drug delivery systems underscore its importance in contemporary research. Future studies will likely focus on optimizing its pharmacological profile and expanding its applications in biomedicine.
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